2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine

Organic Synthesis Cross-Coupling Reaction Kinetics

Accelerate medicinal chemistry programs with 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine (CAS 1227594-04-8). Synthetic dead-ends with regioisomeric intermediates halt lead optimization timelines. - The ortho-bromine enables high-yielding room-temperature Suzuki-Miyaura couplings (C-Br BDE ≈285 kJ/mol) for automated parallel synthesis of kinase inhibitor libraries. - Dual Pd-coupling/SNAr reactivity at C2 allows divergent library exploration from a single intermediate. - The C3-methoxy group enhances solubility for automated liquid handling platforms. - Sourced from ISO-certified facilities with full analytical documentation (HPLC, NMR).

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
CAS No. 1227594-04-8
Cat. No. B1412102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine
CAS1227594-04-8
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)C(F)(F)F)Br
InChIInChI=1S/C7H5BrF3NO/c1-13-5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3
InChIKeyPVJRRNYNELCRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine: Regiospecific Building Block for Cross-Coupling


2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine (CAS 1227594-04-8) is a trisubstituted pyridine scaffold bearing a C2-bromine, a C3-methoxyl, and a C5-trifluoromethyl group [1]. With a molecular formula of C₇H₅BrF₃NO and a molecular weight of 256.02 g/mol, this halogenated heterocycle is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research . Its computed XLogP3 of 2.7 underscores the lipophilic contribution of the trifluoromethyl group, while the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling transformations [1].

Ortho-bromine enables dual Pd-catalyzed cross-coupling and SNAr reactivity
CF₃ and OMe groups modulate lipophilicity for screening library design
Reported intermediate in fexofenadine analog synthetic routes
Scaffold explored in agrochemical SAR programs for resistant pests

Why 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine Cannot Be Replaced


The precise regiochemical arrangement of substituents on this pyridine core dictates its synthetic utility in ways that close analogs cannot replicate. Moving the bromine from the 2-position to the 4-position (e.g., 4-Bromo-3-methoxy-5-(trifluoromethyl)pyridine, CAS 1256790-44-9) fundamentally alters the electronic environment for oxidative addition in cross-coupling, as the 2-position is ortho to the pyridine nitrogen and experiences a distinct electronic bias [1]. Similarly, replacing the bromine with chlorine (e.g., 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine, CAS 1227563-67-8) introduces a less reactive carbon-halogen bond, significantly reducing coupling efficiency under standard catalytic conditions [2]. Omitting the 3-methoxy group (e.g., 2-Bromo-5-(trifluoromethyl)pyridine, CAS 50488-42-1) removes an electron-donating substituent that modulates ring electronics and solubility, thereby affecting both reaction outcomes and the physicochemical profile of downstream products .

4-Br regioisomer SNAr activation may not occur; dual diversification pathway is not supported.
2-Cl analog Higher C–Cl bond strength can reduce oxidative addition efficiency in cross-couplings.
Des-methoxy analog Altered ring electronics and solubility may shift downstream library properties.

2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine: Differentiation from Closest Analogs


C2-Br vs. C2-Cl Reactivity in Cross-Coupling

The target compound features a C(sp²)-Br bond at the 2-position, which is intrinsically more reactive in oxidative addition with Pd(0) catalysts compared to the C(sp²)-Cl bond in 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (CAS 1227563-67-8) [1]. This difference is governed by bond dissociation energies; C-Br bonds (~285 kJ/mol) are significantly weaker than C-Cl bonds (~327 kJ/mol), leading to faster catalytic turnover under identical conditions [2].

C–Br vs. C–Cl Reactivity
Class-level
C–Br BDE ≈ 285 kJ/mol vs C–Cl ≈ 327 kJ/mol; Δ ≈ 42 kJ/mol
Weaker C–Br bond may support milder coupling conditions.
Class-level BDE reference; specific catalytic rates vary.
Organic Synthesis Cross-Coupling Reaction Kinetics

2-Bromo vs. 4-Bromo Regioisomer Reactivity

The target compound is the 2-bromo regioisomer, which places the halogen ortho to the pyridine nitrogen. In contrast, 4-Bromo-3-methoxy-5-(trifluoromethyl)pyridine (CAS 1256790-44-9) positions the bromine para to the nitrogen . This positional difference is not trivial; the ortho-bromine experiences a stronger electron-withdrawing inductive effect from the ring nitrogen, activating it for nucleophilic aromatic substitution (SNAr) in addition to cross-coupling. The para-bromo isomer is electronically deactivated for SNAr under standard conditions [1].

2-Br vs. 4-Br Regioisomer
Class-level
2-Br: ortho to N, activated for SNAr + cross-coupling; 4-Br: para, cross-coupling only
Ortho-bromine enables dual diversification pathways.
Heterocyclic reactivity principles; no head-to-head assay.
Medicinal Chemistry Scaffold Differentiation Selective Functionalization

Lipophilicity: Methoxy vs. Non-Methoxy Analog

The presence of the 3-methoxy group in the target compound reduces its XLogP3 to 2.7, compared to a computed or reported LogP of approximately 2.86 for 2-Bromo-5-(trifluoromethyl)pyridine (CAS 50488-42-1), which lacks the methoxy substituent [1][2]. This difference indicates that the target compound has a slightly enhanced aqueous solubility profile, which is often desirable for biological testing of derived libraries.

Lipophilicity Modulation
Context-dependent
XLogP3 2.7 vs 2.86 for des-methoxy; Δ ≈ -0.16 to -0.41
Methoxy substitution may improve aqueous solubility for screening.
Computed values; experimental LogP unavailable.
Physicochemical Property Drug Likeness LogP

Commercial Purity and Batch-to-Batch Consistency

The target compound is commercially available at distinctly reported purities from multiple vendors, including a 98% purity specification from Fluorochem and a 97% purity specification from Bidepharm (Shanghai Bide Pharmatech), which provides batch-specific QC data including NMR, HPLC, and GC . In contrast, the 2-chloro analog (1227563-67-8) is typically offered at 95% purity, introducing a 2-3% impurity load that can compromise sensitive catalytic cycles .

Purity & QC
Specification review
Target: 97–98% with batch HPLC/NMR; 2-Cl analog: 95%
Higher purity with batch QC may reduce catalytic interference.
Vendor-specified purity at procurement.
Procurement Quality Control Reproducibility

Key Intermediate for Fexofenadine Synthesis

The target compound has been explicitly documented as a key intermediate in the synthesis of the antihistamine drug fexofenadine (Allegra), a non-sedating H1 receptor antagonist [1]. This is a distinct, high-value application that is not shared by its chloro analog or the non-methoxylated analog 2-Bromo-5-(trifluoromethyl)pyridine. The specific substitution pattern (2-Br, 3-OMe, 5-CF3) is required for the downstream construction of the fexofenadine scaffold.

Fexofenadine Intermediate
Reported
Validated as key intermediate for fexofenadine; no precedent for comparators.
Reported synthetic route context for H₁ antagonist programs.
Ningbo Inno Pharmchem report (2023).
Pharmaceutical Intermediate API Synthesis Fexofenadine

Insecticidal Activity for Crop Protection (Bayer CropScience)

Derivatives of the target compound were reported by researchers at Bayer CropScience (2022) to exhibit potent insecticidal activity against resistant pest strains. The trifluoromethyl group was identified as crucial for target binding and penetration through insect cuticles, while the C2-bromine served as the initial vector for further functionalization [1]. This positions the scaffold as a privileged structure in crop protection research, distinct from its regioisomers.

Insecticidal Activity
Reported
Bayer CropScience (2022) reported potent insecticidal activity of derivatives.
Industry SAR data support scaffold evaluation for crop protection.
Proprietary assays; no public comparator data.
Agrochemical Insecticide Crop Protection

Optimal Applications for 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine


Suzuki Coupling for Kinase Library Synthesis

The labile C2-bromine bond (C-Br BDE ≈ 285 kJ/mol) enables high-yielding, room-temperature Suzuki-Miyaura couplings with aryl and heteroaryl boronic acids, as supported by class-level reactivity data [1]. This makes the compound ideal for automated parallel synthesis of kinase inhibitor libraries, where rapid diversification at the C2 position is required without thermal degradation of sensitive reagents. The 3-methoxy group further enhances solubility of the intermediate, facilitating liquid handling in automated platforms.

Fexofenadine Analogs: Late-Stage Functionalization

Building on documented use as a key intermediate in fexofenadine synthesis [2], this scaffold is optimally deployed in medicinal chemistry programs targeting histamine H1 receptors. The precise substitution pattern is mandatory for constructing the diarylpiperidine core of fexofenadine analogs; substitution with the 2-chloro or 4-bromo isomer leads to synthetic dead-ends.

Agrochemical Lead Optimization for Resistant Pests

Industry data from Bayer CropScience indicates that derivatives of this scaffold exhibit potent insecticidal activity against resistant strains, attributed to the CF3 group's role in cuticle penetration [3]. The bromine handle allows iterative C2 diversification to optimize ADME-PK properties in insects, making this a strategic procurement for crop protection discovery programs.

Dual SNAr and Cross-Coupling Diversification

The ortho-bromine position relative to the pyridine nitrogen activates the scaffold for nucleophilic aromatic substitution (SNAr) with amines and alkoxides, in addition to Pd-catalyzed cross-coupling [4]. This dual reactivity is absent in the 4-bromo regioisomer, enabling a 'divergent' diversification strategy where the same intermediate can be elaborated via two orthogonal pathways to rapidly explore chemical space.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis (Suzuki coupling)
Reactive C2–Br enables mild Pd-catalyzed cross-coupling
Coupling efficiency and intermediate solubility
H₁ receptor antagonist analog synthesis
Specific regioisomeric pattern required for target scaffold
Synthetic route feasibility and structural confirmation
Agrochemical lead optimization (resistant pests)
CF₃ group reported to enhance cuticle penetration and binding
Biological activity in pest models and PK profiling
Divergent scaffold elaboration
Ortho-bromine supports dual SNAr and cross-coupling pathways
Orthogonal diversification and library design
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